molecular formula C11H14N2O2 B8375599 methyl (4-amino-2,3-dihydro-1H-indol-3-yl)acetate

methyl (4-amino-2,3-dihydro-1H-indol-3-yl)acetate

Cat. No. B8375599
M. Wt: 206.24 g/mol
InChI Key: CALYXNOWYOGTAW-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

1.80 g (8.73 mmol) methyl (4-amino-2,3-dihydro-1H-indol-3-yl)acetate in 100 mL xylene were refluxed for 30 h. The reaction mixture was evaporated down and purified by flash chromatography. The product-containing fractions were combined and evaporated down.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]([CH2:11][C:12]([O:14]C)=O)[CH2:5][NH:6]2>C1(C)C(C)=CC=CC=1>[NH:6]1[C:7]2[C:3]3[CH:4]([CH2:11][C:12](=[O:14])[NH:1][C:2]=3[CH:10]=[CH:9][CH:8]=2)[CH2:5]1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
NC1=C2C(CNC2=CC=C1)CC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
Smiles
N1CC2CC(NC=3C=CC=C1C23)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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